(E,E)-Farnesol Benzyl Ether
Overview
Description
“(E,E)-Farnesol Benzyl Ether” is a chemical compound with the molecular formula C22H32O . It is used in biochemical research .
Synthesis Analysis
The synthesis of “(E,E)-Farnesol Benzyl Ether” involves two stages . In the first stage, Farnesol reacts with sodium hydroxide in dimethyl sulfoxide at 20 degrees Celsius for 2 hours. In the second stage, benzyl chloride is added to the mixture in dimethyl sulfoxide at 20 degrees Celsius and left for 12 hours .
Molecular Structure Analysis
The molecular structure of “(E,E)-Farnesol Benzyl Ether” is represented by the InChI string: InChI=1S/C22H32O/c1-19(2)10-8-11-20(3)12-9-13-21(4)16-17-23-18-22-14-6-5-7-15-22/h5-7,10,12,14-16H,8-9,11,13,17-18H2,1-4H3/b20-12+,21-16+
. The IUPAC name for this compound is [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene
.
Physical And Chemical Properties Analysis
“(E,E)-Farnesol Benzyl Ether” has a molecular weight of 312.49 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.
Scientific Research Applications
Synthesis and Chemical Applications
Methoxynor Polyisoprenoid Alcohols Synthesis : A study by Jin & Coates (2002) described the synthesis of methyl enol ether analogs of geraniol and (E,E)-farnesol. These compounds have potential applications in capturing transient intermediates in cyclization reactions catalyzed by terpene synthases (Jin & Coates, 2002).
Dolichols and Polyprenols Synthesis : Jaenicke & Siegmund (1989, 1986) conducted studies on the synthesis of dolichols and polyprenols of specific chain lengths and geometry using (E,E)-farnesol. These synthesized compounds have potential for qualitative and stereochemical comparison with natural dolichols, which are significant in biochemical applications (Jaenicke & Siegmund, 1989); (Jaenicke & Siegmund, 1986).
Biological and Medical Research
Juvenile Hormone Effect Studies : Wigglesworth (1963) explored the juvenile hormone effect of various compounds including farnesol and its derivatives. These compounds have been found to impact insect development and metamorphosis, offering insights into potential pest control methods (Wigglesworth, 1963).
Farnesol Production in Escherichia coli : Research by Wang et al. (2016) focused on the production of farnesol in Escherichia coli by constructing a farnesol biosynthesis pathway. This study is significant for the industrial and medical potential of farnesol (Wang et al., 2016).
Additional Applications
Peptidomimetic Inhibitors Synthesis : O'Connor et al. (1999) discussed the synthesis of analogues of farnesyltransferase inhibitors, which are crucial in understanding enzyme inhibition and developing treatments for various diseases (O'Connor et al., 1999).
Catalysis and Reaction Mechanism Studies : Studies like those by Reddy et al. (2012) and Ziegler & Fu (2016) have explored the use of (E,E)-farnesol benzyl ether in catalytic reactions, contributing to the understanding of reaction mechanisms and the development of new synthetic methods (Reddy et al., 2012); (Ziegler & Fu, 2016).
properties
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O/c1-19(2)10-8-11-20(3)12-9-13-21(4)16-17-23-18-22-14-6-5-7-15-22/h5-7,10,12,14-16H,8-9,11,13,17-18H2,1-4H3/b20-12+,21-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBLEVIKIVYYCH-FJNYLYSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOCC1=CC=CC=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E,E)-Farnesol Benzyl Ether |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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